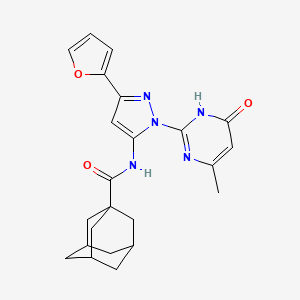

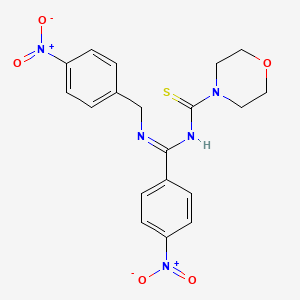

![molecular formula C16H15N3S2 B2750125 N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 478067-40-2](/img/structure/B2750125.png)

N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[3,2-d]pyrimidin-4-amines are a class of compounds that have been studied for their potential medicinal properties . They have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes them of interest in the development of new treatments for tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines generally involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This is often combined with a primary amine .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines is characterized by a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition is thought to occur through the interaction of the thieno[3,2-d]pyrimidin-4-amine with the active site of the enzyme .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The thieno[3,2-d]pyrimidine derivatives have been studied for their potential as antitumor agents . These compounds, including N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine, have shown promise in inhibiting EZH2, an enzyme involved in the epigenetic regulation that is often dysregulated in cancer . The derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy.

Tuberculosis Treatment

Research has indicated that thieno[3,2-d]pyrimidin-4-amines can act as inhibitors for the Mycobacterium tuberculosis bd oxidase . This enzyme is a target for tuberculosis treatment, and the inhibition by these compounds could lead to new therapeutic strategies against this disease.

Antimicrobial Properties

Thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial activity . The structure of these compounds allows them to interact with various bacterial enzymes, potentially leading to the development of new antibiotics .

Herbicide Development

The thieno[3,2-d]pyrimidine core has been utilized in the design of protoporphyrinogen IX oxidase inhibitors . These inhibitors are key in developing herbicides, providing a new approach to weed control in agriculture.

Organic Electronics

Thieno[3,2-d]pyrimidine derivatives have applications in the field of organic electronics . They can be used in the synthesis of conjugated polymers, which are essential for creating organic semiconductors .

Synthetic Chemistry

The compound serves as a versatile synthon in synthetic chemistry for the preparation of various thieno[3,2-d]pyrimidine derivatives . These derivatives have diverse biological activities and can be used to synthesize a wide range of pharmacologically active molecules.

Wirkmechanismus

Target of Action

The primary target of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is currently unknown. Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit enzymes such as ezh2 , suggesting that N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential inhibitory activity of thieno[3,2-d]pyrimidine derivatives on enzymes like EZH2 , it’s plausible that this compound could affect pathways related to histone methylation and gene expression.

Result of Action

Given the potential inhibitory activity of thieno[3,2-d]pyrimidine derivatives on enzymes like ezh2 , it’s plausible that this compound could affect gene expression and cellular proliferation.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S2/c1-2-9-17-15-14-13(8-10-20-14)18-16(19-15)21-11-12-6-4-3-5-7-12/h2-8,10H,1,9,11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPCIXYSRLXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2750043.png)

![[1-(4-Methoxy-3-methylphenyl)propyl]amine](/img/structure/B2750044.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

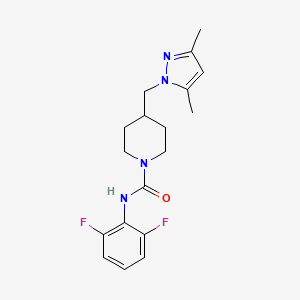

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)

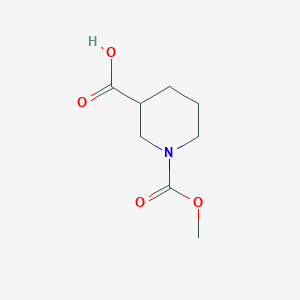

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2750059.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)